3-amino-N-(2,6-dichlorophenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide
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Overview
Description
3-amino-N-(2,6-dichlorophenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridines. This compound is characterized by its unique structure, which includes a thieno ring fused with a naphthyridine ring, and is substituted with amino, dichlorophenyl, and carboxamide groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,6-dichlorophenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.
Formation of the Naphthyridine Ring: The naphthyridine ring is formed by a condensation reaction between a pyridine derivative and an appropriate aldehyde or ketone.
Substitution Reactions: The amino and dichlorophenyl groups are introduced through nucleophilic substitution reactions, where the appropriate amine and dichlorobenzene derivatives are used as reagents.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
3-amino-N-(2,6-dichlorophenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and dichlorophenyl groups are key functional groups that enable the compound to bind to biological receptors and enzymes, modulating their activity. The thieno and naphthyridine rings provide structural stability and facilitate the compound’s interaction with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-phenylmethoxy-2-benzofuranyl-(2,4-dichlorophenyl)methanone
- 3-amino-N-(3,4-dichlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-amino-N-(2,6-dichlorophenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both thieno and naphthyridine rings. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-amino-N-(2,6-dichlorophenyl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-24-6-5-13-9(8-24)7-10-14(21)16(26-18(10)22-13)17(25)23-15-11(19)3-2-4-12(15)20/h2-4,7H,5-6,8,21H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSBDUQNYZUJNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=CC=C4Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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